Methyl 4-bromo-2-(1-bromoethyl)benzoate
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Overview
Description
Methyl 4-bromo-2-(1-bromoethyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom at the fourth position and a 1-bromoethyl group at the second position on the benzene ring, with a methyl ester functional group attached to the carboxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2-(1-bromoethyl)benzoate typically involves the bromination of methyl 4-ethylbenzoate. The process can be carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is conducted under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-(1-bromoethyl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of substituted derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding 4-ethylbenzoate derivative.
Oxidation Reactions: The methyl ester group can be oxidized to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or primary amines are commonly used under basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed
Substitution Reactions: Substituted derivatives with different functional groups replacing the bromine atoms.
Reduction Reactions: 4-ethylbenzoate derivatives.
Oxidation Reactions: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 4-bromo-2-(1-bromoethyl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2-(1-bromoethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the ester functional group play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain biochemical pathways, depending on its structure and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromobenzoate: Similar structure but lacks the 1-bromoethyl group.
Methyl 4-(bromomethyl)benzoate: Similar structure but has a bromomethyl group instead of a 1-bromoethyl group.
Methyl 4-iodobenzoate: Similar structure but contains an iodine atom instead of a bromine atom.
Uniqueness
Methyl 4-bromo-2-(1-bromoethyl)benzoate is unique due to the presence of both a bromine atom and a 1-bromoethyl group on the benzene ring. This dual substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Biological Activity
Methyl 4-bromo-2-(1-bromoethyl)benzoate is an organic compound characterized by its unique structure, which includes two bromine atoms and an ester functional group. This compound has garnered attention for its potential biological activities and applications in organic synthesis. Understanding its biological interactions is crucial for evaluating its pharmacological potential and safety.
- Molecular Formula : C₉H₈Br₂O₂
- Molecular Weight : 307.97 g/mol
- Melting Point : 76-83 °C
- Appearance : White to light yellow crystalline powder
- Solubility : Slightly soluble in water
Research indicates that halogenated compounds, including this compound, often interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to various biological effects, including enzyme inhibition and receptor modulation. The presence of bromine atoms enhances the compound's reactivity, potentially increasing its biological activity compared to non-halogenated analogs.
Pharmacological Potential
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their notable features:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
Methyl 4-bromo-2-(bromomethyl)benzoate | C₉H₈Br₂O₂ | Used as an intermediate in organic synthesis; similar reactivity due to bromine presence |
Methyl 4-bromo-3-(bromomethyl)benzoate | C₉H₈Br₂O₂ | Different position of bromine; may exhibit different biological activities |
Methyl 3-bromo-4-(bromomethyl)benzoate | C₉H₈Br₂O₂ | Another positional isomer; potentially differing reactivity patterns |
Study on Antimicrobial Properties
A study evaluated the antimicrobial activity of various brominated benzoates, including this compound. Results indicated that compounds with multiple bromine substitutions showed enhanced activity against Gram-positive bacteria compared to their non-brominated counterparts.
Cytotoxicity Assessment
In vitro assays were conducted to assess the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent increase in cytotoxicity, suggesting potential applications in cancer therapy.
Properties
Molecular Formula |
C10H10Br2O2 |
---|---|
Molecular Weight |
321.99 g/mol |
IUPAC Name |
methyl 4-bromo-2-(1-bromoethyl)benzoate |
InChI |
InChI=1S/C10H10Br2O2/c1-6(11)9-5-7(12)3-4-8(9)10(13)14-2/h3-6H,1-2H3 |
InChI Key |
NVYVEUQJGBWJMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Br)C(=O)OC)Br |
Origin of Product |
United States |
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